2-Amino-4,6-dichlorophenol

Descripción general

Descripción

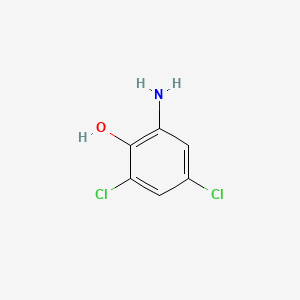

2-Amino-4,6-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a chlorinated derivative of aminophenol and is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the phenol ring, and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-4,6-dichlorophenol can be synthesized through several methods. One common method involves the reduction of 2,4-dichloro-6-nitrophenol. The process typically includes the following steps:

- Chlorination: p-Nitroaniline is chlorinated using chlorine gas in methanol at a controlled temperature of 55-60°C to produce 2,6-dichloro-4-nitroaniline .

Diazo Hydrolysis: The 2,6-dichloro-4-nitroaniline is then subjected to diazotization followed by hydrolysis to yield 2,6-dichloro-4-aminophenol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. The use of solvents like methanol and toluene, along with controlled reaction conditions, ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,6-dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions

Major Products Formed

Oxidation: Quinones.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-Amino-4,6-dichlorophenol serves primarily as an intermediate in the synthesis of dyes and pigments. Its chlorinated structure allows for modifications that enhance the color properties and stability of dye formulations .

Biology

Research has indicated potential nephrotoxic and hepatotoxic effects of this compound in animal models. Studies have focused on its impact on cellular functions and its mechanisms of toxicity, which involve the formation of reactive intermediates that can disrupt normal cellular processes .

Medicine

In medicinal chemistry, this compound is investigated for its role in developing pharmaceuticals. Specifically, it has been noted for its potential as an intermediate in synthesizing various bioactive compounds, including those with anti-inflammatory properties . The exploration of its derivatives has led to promising results in biological assays that assess immune response modulation .

Industry

This compound is utilized in the production of pesticides and other agrochemicals. Its application in creating novel compounds for pest control highlights its significance in agricultural practices . Additionally, it is involved in synthesizing fine chemicals used in various industrial processes .

Case Study 1: Toxicological Assessment

A study conducted on Fischer 344/DuCrlCrlj rats evaluated the long-term effects of dietary exposure to this compound. The results indicated a significant increase in the incidence of squamous cell papilloma and carcinoma of the forestomach at higher doses over a two-year period. This study underscores the importance of understanding the toxicological profile of this compound when considering its applications in various fields .

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of 5-substituted derivatives of 2-amino-4,6-dichloropyrimidine demonstrated that these compounds could inhibit immune-activated nitric oxide production effectively. The findings suggest that modifications to the original compound can yield derivatives with enhanced biological activity, paving the way for new therapeutic agents .

Mecanismo De Acción

The exact mechanism of action of 2-Amino-4,6-dichlorophenol is not fully understood. it is known to undergo oxidation to form reactive intermediates, which can interact with cellular components leading to toxicity. These intermediates may target proteins and nucleic acids, disrupting normal cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-chlorophenol

- 4-Amino-2,6-dichlorophenol

- 2,4-Dichlorophenol

- 2-Amino-5-chlorophenol

Uniqueness

2-Amino-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and an amino group on the phenol ring makes it a valuable intermediate in various synthetic processes and research applications .

Actividad Biológica

2-Amino-4,6-dichlorophenol (2A4,6DCP) is an organic compound with significant biological activity. This compound is characterized by its molecular formula C₆H₅Cl₂NO and is a chlorinated derivative of aminophenol. It has garnered attention in various fields, including biochemistry, toxicology, and pharmacology, due to its interactions with biological systems.

The structure of 2A4,6DCP features two chlorine atoms at the 4 and 6 positions of the phenolic ring and an amino group at the 2 position. These structural characteristics influence its reactivity and biological properties. The compound is known for its role in biochemical reactions and its potential applications in pharmaceuticals and agriculture.

Enzyme Interactions

2A4,6DCP interacts with several enzymes, particularly monooxygenases and oxidoreductases. These interactions are crucial for its metabolic pathways, as it can be metabolized to less toxic intermediates. Research indicates that this compound can inhibit specific enzyme activities, leading to alterations in metabolic processes within cells .

Cellular Effects

The biological activity of 2A4,6DCP extends to various cellular processes:

- Oxidative Stress : The compound has been shown to induce oxidative stress in cells, which activates stress response pathways. This effect can lead to cellular damage if not regulated.

- Gene Expression : Studies have indicated that 2A4,6DCP can influence gene expression related to detoxification pathways, suggesting a role in cellular defense mechanisms against toxins.

- Cytotoxicity : In laboratory settings, 2A4,6DCP exhibits cytotoxic effects that are dose-dependent. At lower concentrations, it may activate detoxification pathways without significant cellular damage; however, higher concentrations can lead to cell death .

The exact mechanism by which 2A4,6DCP exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to and inhibit the activity of specific enzymes involved in detoxification processes.

- Formation of Reactive Intermediates : Upon oxidation, 2A4,6DCP generates reactive intermediates that can interact with proteins and nucleic acids, disrupting normal cellular functions .

- Subcellular Localization : The localization of 2A4,6DCP within various organelles (cytoplasm, mitochondria) influences its activity and potential toxicity.

Nephrotoxicity and Hepatotoxicity

Research has highlighted the nephrotoxic potential of 2A4,6DCP in animal models. For instance:

- In isolated rat kidney cells, 2A4,6DCP demonstrated cytotoxic effects but was less potent than other metabolites like 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) .

- The compound's role in liver functional disorders has also been investigated; it is used as an intermediate in the synthesis of Oxyclozanide, a drug effective against liver fluke infections in livestock .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of various compounds against breast cancer cell lines (MDA-MB-231 and MCF-7), 2A4,6DCP was evaluated alongside other synthesized derivatives. The results indicated varying degrees of potency:

| Compound | IC₅₀ (MDA-MB-231) | IC₅₀ (MCF-7) |

|---|---|---|

| Doxorubicin | 3.18 ± 0.1 μM | 4.17 ± 0.2 μM |

| Compound 3 (APN) | 1.81 ± 0.1 μM | 2.85 ± 0.1 μM |

| Compound 2 | 8.01 ± 0.5 μM | 16.20 ± 1.3 μM |

| Compound 1 | >100 μM | Not effective |

These findings suggest that while some derivatives exhibit higher potency than Doxorubicin (a standard chemotherapy drug), further research is required to fully understand the implications for cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4,6-dichlorophenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via reduction of 2,4-dichloro-6-nitrophenol. Key steps include:

- Chlorination : p-Nitroaniline is chlorinated with Cl₂ in methanol at 55–60°C to yield 2,6-dichloro-4-nitroaniline .

- Diazotization and Hydrolysis : The intermediate undergoes diazotization followed by hydrolysis to produce this compound .

- Optimization Strategies :

- Solvent selection (methanol or toluene) improves yield and purity.

- Temperature control during chlorination minimizes side reactions.

- Sublimation at 0.06 mmHg (158–176°F) purifies the final product .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- Mass Spectrometry (MS) : Confirms molecular weight (178.01 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Identifies substitution patterns (e.g., Cl at positions 4 and 6, NH₂ at position 2) .

- Melting Point Analysis : Decomposition at 203–205°F distinguishes it from analogs .

Advanced Research Questions

Q. How does this compound contribute to nephrotoxicity in vitro, and how do its effects compare to other metabolites like 4-amino-2,6-dichlorophenol?

- Mechanistic Insights :

- Reactive Intermediates : Oxidation generates quinones and radicals that bind proteins/DNA, disrupting cellular functions .

- Cytotoxicity Profile : In isolated rat kidney cells, this compound exhibits delayed toxicity (≥90 min exposure) compared to 3,5-dichlorophenylhydroxylamine (immediate toxicity) .

- Contradiction Analysis :

- While 4-amino-2,6-dichlorophenol is a known nephrotoxicant, this compound's role remains ambiguous. Use in vitro models (e.g., Fischer 344 rat kidney cells) with LC-MS metabolite tracking to resolve discrepancies .

Q. What experimental approaches can elucidate the oxidative stress pathways activated by this compound?

- Methodology :

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in exposed cell lines .

- Glutathione (GSH) Assays : Measure GSH/GSSG ratios to assess oxidative stress. Note: 3,5-DCA-induced nephrotoxicity shows minimal GSH depletion, suggesting alternative pathways (e.g., radical scavenging) .

- Protein Carbonylation : Western blotting detects oxidized proteins as markers of oxidative damage .

Q. How can researchers reconcile conflicting data on the stability and sublimation behavior of this compound?

- Data-Driven Strategies :

- Controlled Sublimation : Reproduce conditions (0.06 mmHg, 70–80°C) to verify purity-dependent sublimation points .

- Solvent Crystallization : Recrystallization from benzene or carbon disulfide yields distinct morphologies (needles vs. prisms), impacting stability .

Q. Experimental Design Considerations

Q. What precautions are essential when handling this compound in biological assays?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection (H335 hazard code) .

- Ventilation : Use fume hoods to avoid inhalation (H332 risk) .

- Waste Disposal : Treat as hazardous waste due to potential environmental toxicity .

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Tools and Workflows :

- DFT Calculations : Simulate electrophilic aromatic substitution (e.g., Cl vs. NH₂ directing effects) .

- Molecular Dynamics : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. Tables for Key Data

Propiedades

IUPAC Name |

2-amino-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASQBNCGNUTVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870583 | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992) | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

527-62-8 | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES86DYT9KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

203 to 205 °F (decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.